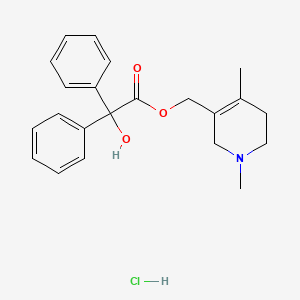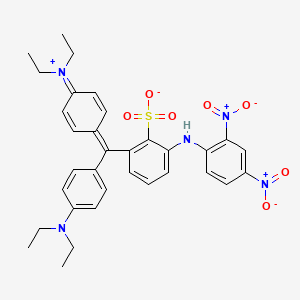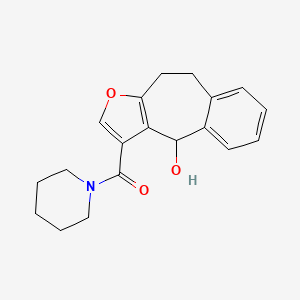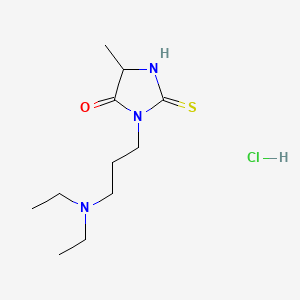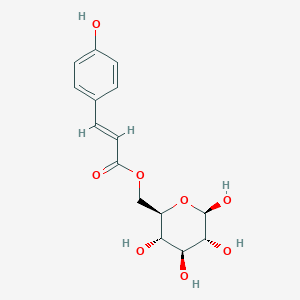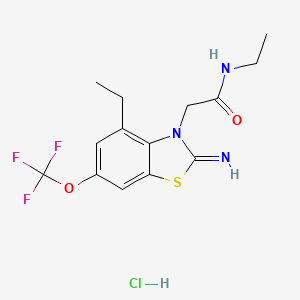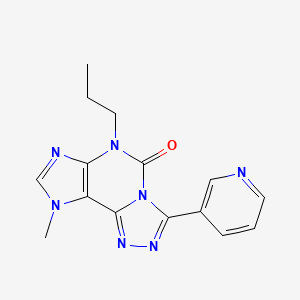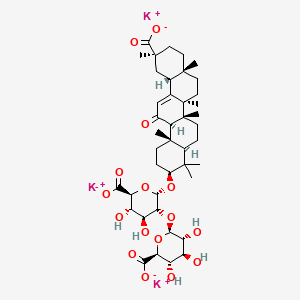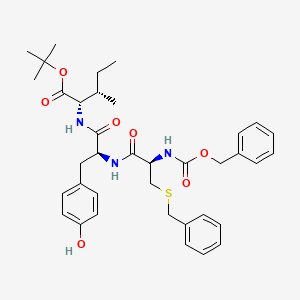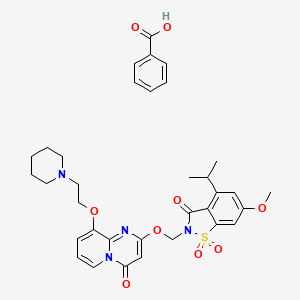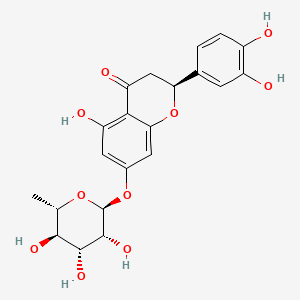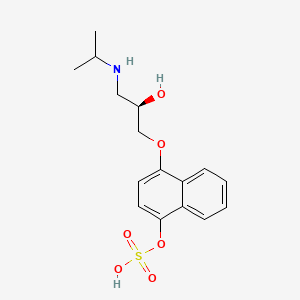
4-Hydroxypropranolol-4-O-sulfate, (+)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Hydroxypropranolol-4-O-sulfate, (+)- is a metabolite of propranolol, a non-selective beta-adrenergic receptor antagonist. This compound is formed through the sulfation of 4-hydroxypropranolol, which is a major metabolite of propranolol. The sulfation process involves the addition of a sulfate group to the hydroxyl group of 4-hydroxypropranolol, resulting in the formation of 4-Hydroxypropranolol-4-O-sulfate, (+)-. This compound is of interest due to its role in the metabolism and excretion of propranolol in the human body.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxypropranolol-4-O-sulfate, (+)- can be achieved through enzymatic sulfation. The process involves the use of human sulfotransferase enzymes, such as SULT1A3, which catalyze the transfer of a sulfate group from 3’-phosphoadenosine-5’-phosphosulfate (PAPS) to 4-hydroxypropranolol. The reaction conditions typically include the presence of ATP and ammonium sulfate to facilitate the production of PAPS in situ .
Industrial Production Methods
Industrial production of 4-Hydroxypropranolol-4-O-sulfate, (+)- can be achieved using recombinant microorganisms, such as genetically modified fission yeast cells expressing human sulfotransferase enzymes. This method allows for the efficient production of the compound with high space-time yields and reduced experimental costs .
化学反応の分析
Types of Reactions
4-Hydroxypropranolol-4-O-sulfate, (+)- primarily undergoes sulfation reactions. It can also participate in other phase II metabolic reactions, such as glucuronidation and methylation, depending on the availability of the respective enzymes and cofactors.
Common Reagents and Conditions
The sulfation reaction requires the presence of PAPS as a sulfate donor and human sulfotransferase enzymes, such as SULT1A3. The reaction conditions typically include ATP and ammonium sulfate to facilitate the production of PAPS in situ .
Major Products Formed
The major product formed from the sulfation of 4-hydroxypropranolol is 4-Hydroxypropranolol-4-O-sulfate, (+)-. Other potential products include glucuronide and methylated derivatives, depending on the specific metabolic pathways involved.
科学的研究の応用
4-Hydroxypropranolol-4-O-sulfate, (+)- has several scientific research applications, including:
Pharmacokinetics and Metabolism Studies: It is used to study the metabolism and excretion of propranolol in the human body.
Toxicology and Forensic Analysis: The compound is used as a target analyte in urine samples for toxicological and forensic analysis.
Drug Development: It serves as a reference compound for the development of new beta-adrenergic receptor antagonists and their metabolites.
Biochemical Research: The compound is used to study the enzymatic activity of human sulfotransferase enzymes and their role in drug metabolism.
作用機序
4-Hydroxypropranolol-4-O-sulfate, (+)- exerts its effects through its interaction with beta-adrenergic receptors. As a metabolite of propranolol, it retains some of the pharmacological activity of the parent compound. The sulfate group enhances the compound’s water solubility, facilitating its excretion through the urine. The molecular targets and pathways involved include the beta-adrenergic receptors and the sulfotransferase enzymes responsible for its formation .
類似化合物との比較
4-Hydroxypropranolol-4-O-sulfate, (+)- can be compared with other sulfated metabolites of beta-adrenergic receptor antagonists, such as:
4-Hydroxypropranolol-4-O-glucuronide: A glucuronidated metabolite of 4-hydroxypropranolol.
4-Hydroxypropranolol-4-O-methyl ether: A methylated metabolite of 4-hydroxypropranolol.
Salbutamol-4’-O-sulfate: A sulfated metabolite of salbutamol, another beta-adrenergic receptor agonist.
The uniqueness of 4-Hydroxypropranolol-4-O-sulfate, (+)- lies in its specific formation through the sulfation of 4-hydroxypropranolol and its role in the metabolism and excretion of propranolol.
特性
CAS番号 |
88547-48-2 |
|---|---|
分子式 |
C16H21NO6S |
分子量 |
355.4 g/mol |
IUPAC名 |
[4-[(2R)-2-hydroxy-3-(propan-2-ylamino)propoxy]naphthalen-1-yl] hydrogen sulfate |
InChI |
InChI=1S/C16H21NO6S/c1-11(2)17-9-12(18)10-22-15-7-8-16(23-24(19,20)21)14-6-4-3-5-13(14)15/h3-8,11-12,17-18H,9-10H2,1-2H3,(H,19,20,21)/t12-/m1/s1 |
InChIキー |
ODCKICSDIPVTRM-GFCCVEGCSA-N |
異性体SMILES |
CC(C)NC[C@H](COC1=CC=C(C2=CC=CC=C21)OS(=O)(=O)O)O |
正規SMILES |
CC(C)NCC(COC1=CC=C(C2=CC=CC=C21)OS(=O)(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


